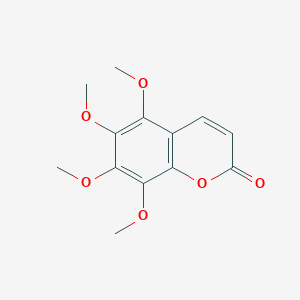
5,6,7,8-Tetramethoxycoumarin
Overview
Description
Synthesis Analysis
The synthesis of coumarin derivatives like 5,6,7,8-Tetramethoxycoumarin typically involves strategies such as Pechmann condensation or reactions involving phenols with acylating agents. Research by Gupta et al. (1969) presents a new approach to the synthesis of hydroxycoumarins by dehydrogenation of 3,4-dihydro-derivatives obtained by aluminum chloride-catalyzed reactions, which might be applicable to tetramethoxycoumarin synthesis (Gupta et al., 1969).
Molecular Structure Analysis
The molecular structure of coumarin derivatives, including 5,6,7,8-Tetramethoxycoumarin, is characterized by the presence of a benzene ring fused with a lactone ring. Shcherbakov et al. (2012) investigated the structure of related compounds using X-ray structural analysis, which provides insights into the effects of substituents on the coumarin ring's structure (Shcherbakov et al., 2012).
Scientific Research Applications
Synthesis of Coumarins
- Scientific Field: Organic Chemistry
- Application Summary: Coumarins, including 5,6,7,8-Tetramethoxycoumarin, are common motifs found in drugs, dyes, spices, and agricultural chemicals . They are synthesized from commercially available starting materials .
- Methods of Application: The method developed involves just three or four steps and allows for the rapid synthesis of these important molecules in excellent yields . This is the first synthesis of 6,7,8-trimethoxycoumarin and 7-hydroxy-6-ethoxycoumarin .
- Results or Outcomes: The synthesis method allows for the rapid production of these important molecules in excellent yields . This is particularly important as the abundance of these compounds in plants is very low and the purification processes are complex .
Natural Compounds
- Scientific Field: Natural Products Chemistry
- Application Summary: 5,6,7,8-Tetramethoxycoumarin is isolated from the herbs of Croton laevigatus .
- Methods of Application: The compound is extracted from the herbs of Croton laevigatus .
Total Synthesis of Coumarins
- Scientific Field: Organic Chemistry
- Application Summary: This research describes a new methodology for the total synthesis of 3,4-unsubstituted coumarins from commercially available starting materials . Six examples were prepared, including five naturally occurring coumarins and one synthetic coumarin .
- Methods of Application: The method developed involves just three or four steps and allows for the rapid synthesis of these important molecules in excellent yields . This is the first synthesis of 6,7,8-trimethoxycoumarin and 7-hydroxy-6-ethoxycoumarin .
- Results or Outcomes: The synthesis method allows for the rapid production of these important molecules in excellent yields . This is particularly important as the abundance of these compounds in plants is very low and the purification processes are complex .
Pharmaceutical Research
- Scientific Field: Pharmaceutical Sciences
- Application Summary: 5,6,7,8-Tetramethoxycoumarin is used in pharmaceutical research . It is often used as a reference compound or a starting material in the synthesis of new drug molecules .
- Methods of Application: The compound is typically purchased from chemical suppliers and used in laboratory settings . It can be dissolved in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone for use in experiments .
Total Synthesis of Unsubstituted Coumarins
- Scientific Field: Organic Chemistry
- Application Summary: This research describes a new methodology for the total synthesis of 3,4-unsubstituted coumarins from commercially available starting materials . Six examples were prepared, including five naturally occurring coumarins and one synthetic coumarin .
- Methods of Application: The method developed involves just three or four steps and allows for the rapid synthesis of these important molecules in excellent yields . This is the first synthesis of 6,7,8-trimethoxycoumarin and 7-hydroxy-6-ethoxycoumarin .
- Results or Outcomes: The synthesis method allows for the rapid production of these important molecules in excellent yields . This is particularly important as the abundance of these compounds in plants is very low and the purification processes are complex .
Lab Research
- Scientific Field: Laboratory Research
- Application Summary: 5,6,7,8-Tetramethoxycoumarin is used in lab research . It is often used as a reference compound or a starting material in the synthesis of new molecules .
- Methods of Application: The compound is typically purchased from chemical suppliers and used in laboratory settings . It can be dissolved in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, acetone, etc. for use in experiments .
properties
IUPAC Name |
5,6,7,8-tetramethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-15-9-7-5-6-8(14)19-10(7)12(17-3)13(18-4)11(9)16-2/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGDYUCKOYJQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CC(=O)O2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204860 | |
| Record name | 5,6,7,8-Tetramethoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetramethoxycoumarin | |
CAS RN |
56317-15-8 | |
| Record name | 5,6,7,8-Tetramethoxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056317158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,7,8-Tetramethoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



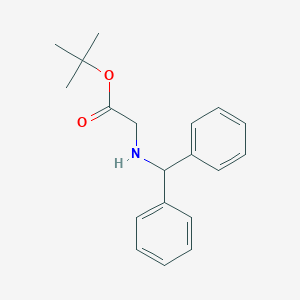

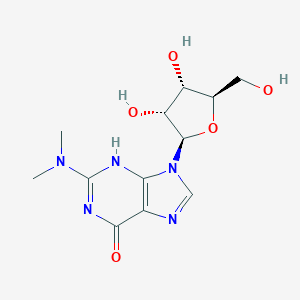
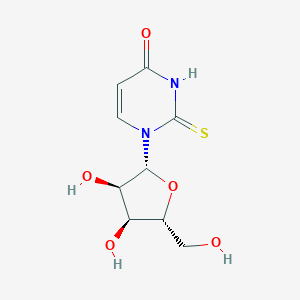
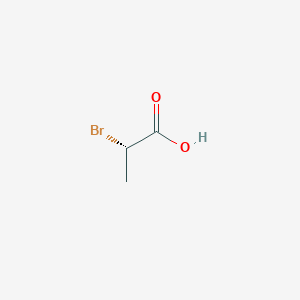
![4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B16719.png)
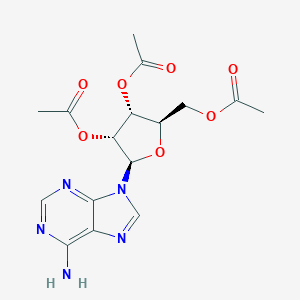
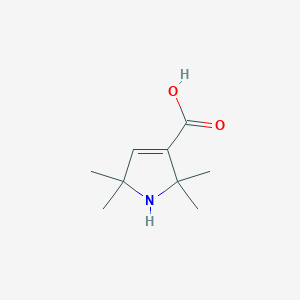
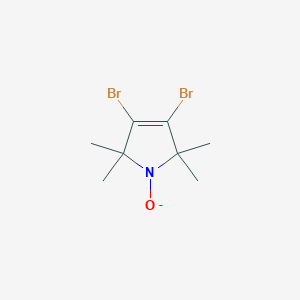
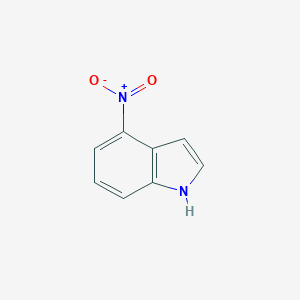
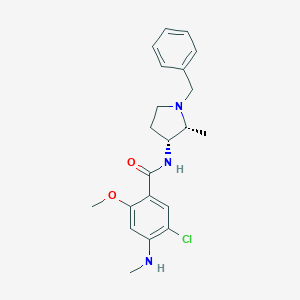
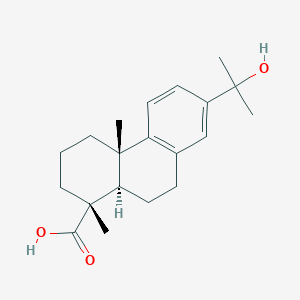
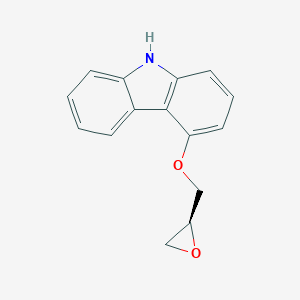
![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)